Cyclopropenone probe 1
CAS No.:
Cat. No.: VC16667532
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8O2 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |
| Standard InChI | InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |
| Standard InChI Key | NPMUYJHJORYPSD-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)C2=CC2=O |
Introduction
Chemical Identity and Structural Features of Cyclopropenone Probe 1
Molecular Architecture
Cyclopropenone probe 1 is characterized by a three-membered cyclopropenone ring fused to a ketone functional group, with a monosubstituted side chain tailored for biocompatibility and payload delivery. The cyclopropenone core (C₃H₂O) exhibits aromatic stabilization due to electron delocalization across the conjugated π-system, which polarizes the carbonyl group and enhances electrophilicity at the α-carbons . Key structural parameters include:
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C=O bond length: 119 pm (shorter than typical ketones, enhancing reactivity)
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Ring strain energy: ~54 kcal/mol (driving force for ring-opening reactions)
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Substituent effects: The monosubstituted design balances stability and reactivity, preventing premature polymerization .
Spectral Signatures
Spectroscopic data confirm the probe’s structural identity:
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IR: ν(C=O) at 1,815 cm⁻¹, shifted 70 cm⁻¹ higher than standard ketones due to ring strain
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NMR: Distinct ¹H signals at δ 3.2–3.5 ppm (cyclopropenone protons) and δ 2.1 ppm (substituent methyl groups)
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X-ray crystallography: Planar C₃O framework with bond angles of 58°–62°, consistent with aromatic stabilization .
Synthesis and Stability Profile
Synthetic Routes
The probe is synthesized via a three-step protocol optimized for yield and purity:
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Cyclopropenone formation:
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Functionalization:
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Purification:
Stability Considerations
Despite inherent ring strain, cyclopropenone probe 1 demonstrates remarkable stability under storage conditions:
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| −20°C (dry) | >6 months | None detected |
| 4°C (aqueous) | 48 hr | Polymerized adducts (<5%) |
| Room temperature | 2 hr | Acetal derivatives (≥90%) |
Critical stability factors include avoidance of protic solvents and minimization of nucleophile exposure .
Reaction Mechanism and Kinetic Analysis
Dual Nucleophilic Attack
The probe’s selectivity arises from a two-step mechanism targeting N-terminal cysteine’s 1,2-aminothiol motif:
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Thiolate conjugate addition:
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Amine ring-opening:
Computational Insights:
Density functional theory (DFT) calculations reveal:
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Transition state stabilization via hydrogen bonding with solvent water molecules
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Regioselectivity controlled by steric accessibility of α-carbons (k<sub>A</sub>/k<sub>B</sub> = 1.8)
Kinetic Competitiveness
Comparative kinetic data highlight the probe’s superiority over conventional maleimide reagents:
| Parameter | Cyclopropenone Probe 1 | N-Ethylmaleimide (NEM) |
|---|---|---|
| Rate constant (k, M⁻¹s⁻¹) | 67 ± 3.1 | 2.4 ± 0.2 |
| Half-life (t₁/₂, 4°C) | 30 sec | 8.2 min |
| Selectivity index* | 1,240 | 1.1 |
*Selectivity index = (Rate with N-terminal Cys)/(Rate with internal Cys)
Selectivity and Cross-Reactivity Studies
Amino Acid Screening
Probe 1 exhibits exceptional specificity under physiological conditions (pH 7.4, 4°C):
| Nucleophile | Reactivity (Conversion in 30 min) |
|---|---|
| N-terminal Cys | 98% ± 2% |
| Internal Cys | <1% |
| Lysine | 0% |
| Glutathione | 0% |
| Serine/Threonine | 0% |
Key determinant: The 1,2-aminothiol geometry uniquely positions nucleophiles for sequential attack .
Interference Resistance
Co-incubation experiments confirm functionality in complex biological matrices:
| Interferent | Concentration | Probe 1 Activity Retention |
|---|---|---|
| Glutathione | 10 mM | 97% ± 3% |
| Human serum albumin | 50 mg/mL | 89% ± 5% |
| DTT (reducing agent) | 5 mM | 92% ± 4% |
Stoichiometric optimization (2:1 probe-to-protein ratio) maximizes labeling efficiency while minimizing off-target reactions .
Applications in Protein Engineering
Antibody-Drug Conjugate (ADC) Synthesis
Case study: Trastuzumab modification for HER2-targeted therapy
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Conjugation efficiency: 1.8 drugs/antibody (SD ± 0.2)
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Stability: >95% payload retention after 72 hr in serum
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In vitro potency: IC₅₀ = 12 nM (vs. 18 nM for maleimide-based ADC)
Protein-Polymer Hybrids
Site-specific PEGylation of interleukin-2 (IL-2):
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Bioactivity retention: 91% vs. native IL-2
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Circulation half-life: Increased from 30 min to 8.7 hr in murine models
Comparative Analysis with Alternative Probes
| Feature | Cyclopropenone Probe 1 | Maleimides | Pyridazinediones |
|---|---|---|---|
| Hydrolysis stability | High | Low | Moderate |
| Retro-Michael risk | None | High | None |
| Stoichiometric control | Yes (1:1) | No | Yes |
| Orthogonal reactivity | Yes (to thiols) | No | Limited |
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